4-(1-((4-Methoxyphenyl)sulfonyl)piperidine-3-carbonyl)-3-methylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This usually includes the IUPAC name, other names (if any), and the class of compounds it belongs to. The structure of the compound is also described in detail.
Synthesis Analysis
This involves the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product are also important.Molecular Structure Analysis
This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and selectivity. The mechanisms of these reactions are also studied.Physical And Chemical Properties Analysis
This involves determining the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Characterization
This compound, and others with similar structures, are synthesized and characterized for their polymorphic forms, which is crucial for the development of pharmaceuticals. For instance, the synthesis and polymorph control of ASP3026, a compound with a similar structural motif, was extensively studied to optimize its solid-state properties for drug development. The temperature-dependent polymorph transformations of ASP3026 were explored to achieve the desired stable form for pharmaceutical applications (Takeguchi et al., 2015). Further studies elaborated on the effect of temperature and solvent on polymorph transformation, emphasizing the importance of crystallization conditions in obtaining the preferred polymorphic form of such compounds (Takeguchi et al., 2016).
Bioactive Applications
Compounds with similar structures have been evaluated for their bioactivity, including antiarrhythmic, antihypertensive effects, and adrenolytic activity. The presence of the 4-methoxyphenylpiperazine moiety, for example, has been associated with strong antiarrhythmic and antihypertensive activities in synthesized derivatives, suggesting a potential pathway for the development of new therapeutic agents (Malawska et al., 2002).
Chemical Modification and Drug Design
Chemical modifications of related structures have led to the discovery of novel compounds with significant bioactivity. For example, modifications involving the piperazine ring have resulted in the development of compounds with potential antipsychotic activity, highlighting the versatility of such structures in drug design (Möller et al., 2017). Additionally, the manipulation of N-acyl and N-sulfonyl groups on piperidine derivatives has been studied for the anodic methoxylation process, which could be relevant in synthetic chemistry and pharmaceutical manufacturing (Golub & Becker, 2015).
Safety And Hazards
This involves studying the safety and hazards associated with the compound, including its toxicity, flammability, and environmental impact.
Future Directions
This involves predicting or suggesting future research directions, such as new synthetic methods, new reactions, or new applications of the compound.
properties
IUPAC Name |
4-[1-(4-methoxyphenyl)sulfonylpiperidine-3-carbonyl]-3-methylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5S/c1-13-17(22)19-9-11-21(13)18(23)14-4-3-10-20(12-14)27(24,25)16-7-5-15(26-2)6-8-16/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCJDDLWUSHYTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-((4-Methoxyphenyl)sulfonyl)piperidine-3-carbonyl)-3-methylpiperazin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.